Glycidyl isobutyrate

CAS No.: 3669-66-7

Cat. No.: VC18958555

Molecular Formula: C7H12O3

Molecular Weight: 144.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3669-66-7 |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.17 g/mol |

| IUPAC Name | oxiran-2-ylmethyl 2-methylpropanoate |

| Standard InChI | InChI=1S/C7H12O3/c1-5(2)7(8)10-4-6-3-9-6/h5-6H,3-4H2,1-2H3 |

| Standard InChI Key | IFYMWMIVKOWLHQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)OCC1CO1 |

Introduction

Chemical Structure and Nomenclature

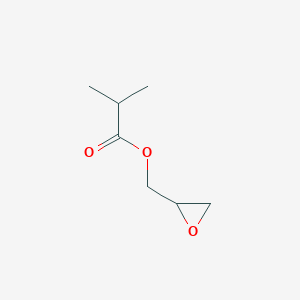

Glycidyl isobutyrate (systematic name: oxiran-2-ylmethyl 2-methylpropanoate) is an epoxy-functional ester with the molecular formula . Its structure comprises a glycidyl group (a three-membered epoxide ring) esterified to isobutyric acid (2-methylpropanoic acid). The compound’s stereochemistry and branching differentiate it from linear analogs like glycidyl butyrate .

Key structural features:

-

Epoxide ring: Confers reactivity toward nucleophiles, enabling crosslinking in polymer applications.

-

Isobutyrate moiety: The branched chain enhances steric hindrance, potentially altering solubility and reaction kinetics compared to linear esters .

Synthesis and Manufacturing

While no direct synthesis protocols for glycidyl isobutyrate are documented in the provided sources, methodologies for analogous glycidyl esters offer actionable insights. The synthesis of (R)-glycidyl butyrate, as detailed in CN101723920A, involves a two-step process :

Step 1: Esterification of Epichlorohydrin

(S)-Epichlorohydrin reacts with butyric acid under chromium salt catalysis (60–80°C, 24–48 hours). For glycidyl isobutyrate, substituting butyric acid with isobutyric acid would yield (S)-3-chloro-2-hydroxypropyl isobutyrate:

Reaction conditions:

-

Molar ratio (epichlorohydrin:isobutyric acid): 1:1–4

Step 2: Cyclization to Epoxide

The intermediate undergoes cyclization with carbonate salts (e.g., potassium carbonate) in acetone (reflux, 10–12 hours), eliminating HCl to form the epoxide :

Critical parameters:

-

Temperature: 55–65°C under vacuum (60–70 Pa)

-

Yield optimization: 85–88% achievable for glycidyl butyrate analogs .

Physicochemical Properties

Data for glycidyl butyrate provide a baseline for estimating glycidyl isobutyrate’s properties, adjusted for branching effects:

* Predicted values based on branching’s impact on intermolecular forces .

Applications and Industrial Relevance

Polymer Chemistry

Glycidyl esters serve as reactive diluents in epoxy resins, reducing viscosity without compromising mechanical properties. The isobutyrate’s branching may enhance compatibility with hydrophobic matrices compared to linear analogs .

Pharmaceutical Intermediates

As a glycidol derivative, glycidyl isobutyrate could synthesize chiral building blocks for antibiotics (e.g., tedizolid impurities ). Stereochemical control during synthesis is critical for biological activity .

Hydraulic Fluids

Epoxy esters improve thermal stability in synthetic lubricants. Isobutyrate’s lower freezing point (predicted from methyl isobutyrate data ) may benefit low-temperature applications.

Research Gaps and Future Directions

-

Stereoselective Synthesis: Developing asymmetric catalysis for (R)- and (S)-enantiomers remains unexplored.

-

Thermodynamic Data: Experimental measurements of vapor pressure, heat capacity, and phase diagrams are needed.

-

Biological Activity: Screening for antimicrobial or anticancer properties could unlock pharmaceutical uses.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume